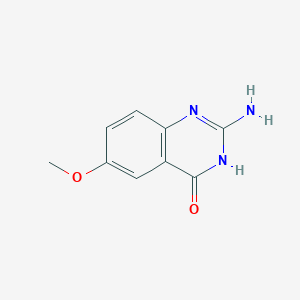

2-Amino-6-methoxyquinazolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

2-amino-6-methoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H9N3O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12,13) |

InChI Key |

GZXOCDDNILPYCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(NC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 6 Methoxyquinazolin 4 Ol

3 Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers powerful and versatile tools for the construction of complex organic molecules, including the quinazolinone framework.

1 Palladium-Catalyzed Reactions

Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. In the context of quinazolinone synthesis, palladium-catalyzed reactions provide efficient routes. One such method is the carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. rsc.org Another strategy involves the intramolecular imidoylation of N-(2-bromoaryl)amidines, which leads to 4-aminoquinazolines. nih.gov This reaction has been optimized with respect to the palladium source, ligand, and other conditions to allow for a broad scope of substrates. nih.gov A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids also yields diverse quinazoline (B50416) structures. organic-chemistry.org Furthermore, a process for forming 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols via a palladium-catalyzed hydrogen transfer reaction has been developed, which proceeds without the need for an external reducing or oxidizing agent. nih.gov

Table 2: Overview of Palladium-Catalyzed Quinazoline Synthesis

| Starting Materials | Key Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| o-Nitrobenzamides, Alcohols | Hydrogen Transfer | Pd(dppf)Cl₂ | 2-Substituted quinazolin-4(3H)-ones | nih.gov |

| N-(2-Bromoaryl)amidines, Isocyanides | Intramolecular Imidoylation | Palladium source, Ligand, Base | 4-Aminoquinazolines | nih.gov |

| 2-Aminobenzylamine, Aryl Bromides | Carbonylative Coupling | Palladium Catalyst | Quinazolines | rsc.org |

| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Three-component Tandem | Palladium Catalyst | Quinazolines | organic-chemistry.org |

2 Copper-Catalyzed Tandem Reactions and Ullmann-Type Couplings

Copper-catalyzed reactions are an attractive alternative to palladium-catalyzed methods due to the lower cost and toxicity of copper. An efficient copper-catalyzed method for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328). organic-chemistry.orgresearchgate.net This approach, which likely proceeds through an Ullmann-type coupling followed by intramolecular cyclization, is practical and uses readily available starting materials. organic-chemistry.org For the synthesis of 2-Amino-6-methoxyquinazolin-4-ol, this would start from 2-bromo-5-methoxybenzonitrile.

Other copper-catalyzed routes include the cascade reaction of (2-aminophenyl)methanols with aldehydes organic-chemistry.org and a one-pot reaction of 2-aminobenzylamines with aryl aldehydes. mdpi.com A three-component, one-pot protocol mediated by copper(II) chloride has been developed for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones from anthranilic acids, N-Boc-amino acids, and amines, which notably preserves the enantiomeric purity of chiral starting materials. nih.gov

3 Ruthenium and Iron-Catalyzed Approaches

Ruthenium and iron catalysts are gaining prominence in organic synthesis due to their unique reactivity and environmental benefits. Iron-catalyzed methods for quinazolinone synthesis are particularly appealing due to the low cost and benign nature of iron salts. An environmentally friendly cascade synthesis of quinazolinones has been developed using FeCl₃ as the catalyst, which operates without the need for any ligand. nih.gov Iron-catalyzed oxidative amination of N-H ketimines, derived from 2-alkylamino benzonitriles, provides an efficient route to 2,4-disubstituted quinazolines. researchgate.netorganic-chemistry.org

Ruthenium catalysts have been effectively used in the synthesis of quinazolinones through hydrogen transfer and cyclization reactions. dntb.gov.uaresearchgate.net A ruthenium-catalyzed dehydrogenative and deaminative coupling of 2-aminophenyl ketones and 2-aminobenzamides with amines, respectively, offers an efficient synthesis of quinazoline and quinazolinone derivatives without the use of reactive reagents. acs.org Additionally, ruthenium-catalyzed enantioselective hydrogenation of quinazolinones has been developed to produce chiral dihydroquinazolinones with high enantiomeric excess. rsc.org

One-Pot Synthetic Strategies for Enhanced Efficiency

The synthesis of this compound and its derivatives can be efficiently achieved through one-pot reactions, which streamline the synthetic process by minimizing the number of steps and purification of intermediates. These strategies are prized for their high efficiency, reduced generation of waste, and operational simplicity.

A prevalent one-pot approach involves the condensation of an appropriately substituted anthranilic acid, such as 2-amino-5-methoxybenzoic acid, with a cyanating agent like cyanamide (B42294). This reaction is thought to proceed through the in-situ formation of a guanidine intermediate, which subsequently undergoes cyclization to form the quinazolinone ring. The efficiency of this process is highly dependent on the reaction conditions. For instance, the choice of solvent can be critical, with high-boiling point solvents like dimethylformamide (DMF) often facilitating the final cyclization step.

Another powerful technique that has been applied to the synthesis of quinazolinones is microwave irradiation. nih.govresearchgate.netnih.govrsc.org Microwave-assisted synthesis can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govfrontiersin.org For example, a facile and rapid one-pot synthesis of 2-alkyl-4-aminoquinazolines has been developed using the reaction of 2-aminobenzonitrile, orthoesters, and ammonium (B1175870) acetate (B1210297) under solvent-free microwave conditions. frontiersin.org Similarly, various quinazolinone derivatives have been synthesized in good to excellent yields through one-pot condensation reactions utilizing microwave heating. nih.govnih.govrsc.org

Multi-component reactions (MCRs) represent another cornerstone of efficient one-pot synthesis. A novel MCR strategy for creating 2-amino 3-substituted quinazolinone derivatives utilizes isatoic anhydride (B1165640), an amine, and an electrophilic cyanating agent. aurigeneservices.com This process involves a sequence of reactions including nucleophilic attack, ring opening, decarboxylation, and heterocyclization, all within a single pot. aurigeneservices.com

The table below summarizes various one-pot synthetic approaches for quinazolinone derivatives, highlighting the diversity of reactants and conditions that can be employed.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Anthranilic acid, Acetic anhydride, Primary amines | Ultrasonic irradiation, solvent-free | 3-Substituted 2-methyl quinazoline-4(3H)-ones | nih.gov |

| Arenediazonium salts, Nitriles, Bifunctional anilines | Metal-free, 60 °C | 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | acs.org |

| Isatoic anhydride, Amine, N-Cyano-4-methyl-N-phenylbenzenesulfonamide | LiHMDS, reflux | 2-Amino 3-substituted quinazolinones | aurigeneservices.com |

| 2-Aminobenzonitrile, Orthoesters, Ammonium acetate | Microwave irradiation, solvent-free | 2-Alkyl-4-aminoquinazolines | frontiersin.org |

| 2-Halobenzoic acids, Amidines | Fe species, ligand, base, microwave heating | Quinazolinone derivatives | frontiersin.org |

Functional Group Interconversions and Modifications Post-Quinazolinone Formation

Following the initial synthesis of the this compound core, a wide array of functional group interconversions and modifications can be employed to generate a diverse library of derivatives. These post-formation modifications are crucial for fine-tuning the chemical and biological properties of the molecule.

Regioselective Amination, Hydroxylation, and Methoxylation

The targeted introduction of additional amino, hydroxyl, or methoxy (B1213986) groups onto the quinazolinone scaffold requires regioselective synthetic strategies. The existing substituents on the ring play a significant role in directing the position of incoming functional groups.

Amination: A common method for introducing an amino group is through the nitration of the aromatic ring followed by reduction of the nitro group. The regioselectivity of the nitration is dictated by the directing effects of the existing groups on the quinazolinone core.

Hydroxylation: Hydroxyl groups can be introduced through several methods. One approach involves the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt.

Methoxylation: Further methoxylation can be achieved by the O-alkylation of a hydroxyl group that has been introduced onto the ring. For instance, luotonin B can be methylated with p-TSA/methanol to yield luotonin E. nih.gov

The development of regioselective C-H functionalization methods, often catalyzed by transition metals like palladium, offers a more direct route to introduce various functional groups, although specific application to this compound may require further research. mdpi.comacs.org

Derivatization at the C-4 Position via Nucleophilic Substitution Reactions

The hydroxyl group at the C-4 position of this compound can be transformed to facilitate nucleophilic substitution reactions. A common strategy involves converting the hydroxyl group into a more reactive leaving group, typically a chloride. This is often achieved by treating the quinazolinone with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), which yields the corresponding 4-chloro-2-amino-6-methoxyquinazoline intermediate. uni.lusigmaaldrich.com

This 4-chloro derivative is then a versatile precursor for a variety of C-4 functionalized quinazolines. It can readily react with a wide range of nucleophiles:

Amines: Reaction with primary or secondary amines leads to the formation of 4-amino-2-amino-6-methoxyquinazolines. This is a widely used method to introduce diverse substituents at the C-4 position.

Alkoxides and Thiolates: Treatment with alkoxides or thiolates can introduce ether or thioether linkages, respectively, at the C-4 position.

This two-step sequence of chlorination followed by nucleophilic substitution is a robust and frequently employed method for creating libraries of C-4 substituted quinazoline derivatives for various applications.

Selective Functionalization of the Amino Group at C-2

The amino group at the C-2 position is a key handle for introducing structural diversity through a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and sulfonylation.

Acylation: The C-2 amino group can be readily acylated using acyl chlorides or anhydrides, typically in the presence of a base, to form the corresponding amides. This modification is often explored to investigate the structure-activity relationships of quinazolinone-based compounds.

Alkylation: Alkylation of the C-2 amino group, usually with alkyl halides, can introduce one or two alkyl substituents. uw.edu Controlling the degree of alkylation to achieve selective mono-alkylation can sometimes be challenging and may require careful optimization of reaction conditions or the use of protecting groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can significantly alter the electronic and steric properties of the molecule at the C-2 position.

Urea (B33335) and Thiourea Formation: The C-2 amino group can also react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. This provides another avenue for creating a diverse range of derivatives.

The table below provides examples of derivatization reactions at the C-2 amino group.

| Reaction Type | Reagent | Product |

| Acylation | Acyl chloride/Anhydride | N-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)amide |

| Alkylation | Alkyl halide | 2-(Alkylamino)-6-methoxyquinazolin-4(3H)-one |

| Sulfonylation | Sulfonyl chloride | N-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfonamide |

| Urea Formation | Isocyanate | 1-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)-3-substituted urea |

| Thiourea Formation | Isothiocyanate | 1-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)-3-substituted thiourea |

Chemical Reactivity and Transformation Pathways of 2 Amino 6 Methoxyquinazolin 4 Ol

Reactivity of the Amino Group

The amino group at the C-2 position of 2-amino-6-methoxyquinazolin-4-ol is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the 2-amino group allows it to readily undergo acylation, alkylation, and arylation reactions.

Acylation of the amino group is a common strategy to introduce amide functionalities. For instance, reaction with acid chlorides or anhydrides in the presence of a base can yield the corresponding N-acylated products. While specific examples for this compound are not detailed in the provided search results, the acylation of similar amino-substituted heterocyclic compounds is a well-established transformation. researchgate.netresearchgate.net

Alkylation introduces alkyl groups onto the amino function. This can be achieved using alkyl halides or other alkylating agents. The reaction conditions, such as the choice of solvent and base, can influence the degree of alkylation. researchgate.net

Arylation of the amino group to form N-aryl derivatives is another important transformation. nih.gov This can be accomplished through various methods, including palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution with activated aryl halides. beilstein-journals.orgnih.gov These reactions significantly expand the structural diversity of the quinazoline (B50416) core.

Condensation Reactions with Aldehydes and Ketones

The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically carried out under acidic or basic conditions. The resulting imine functionality can then serve as a versatile intermediate for further synthetic manipulations. For example, condensation of 6-aminodeoxyvasicinone with 4-nitrobenzaldehyde (B150856) in pyridine (B92270) has been shown to form the corresponding Schiff base exclusively. researchgate.net

Reactivity of the Hydroxyl Group at C-4 (or Keto-Enol Tautomerism)

The C-4 position of this compound exhibits keto-enol tautomerism, existing in equilibrium between the 4-ol (enol) and the 4-one (keto) forms, with the keto form, 2-amino-6-methoxy-3,4-dihydroquinazolin-4-one, often being the more stable tautomer. nih.gov This duality in structure allows for reactions at either the oxygen or the nitrogen atom at position 3.

Etherification and Esterification Reactions

The hydroxyl group of the enol tautomer can undergo etherification to yield 4-alkoxy derivatives. This is typically achieved by reacting the substrate with an alkyl halide in the presence of a base.

Esterification of the hydroxyl group can be accomplished using acylating agents like acid chlorides or anhydrides, leading to the formation of 4-acyloxyquinazoline derivatives. For example, 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate (B1210297) is a related compound where an ester group is present. sigmaaldrich.com

Mitsunobu Reactions for Alkoxy Derivatives

The Mitsunobu reaction provides a powerful and mild method for the stereospecific synthesis of alkoxy derivatives. This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an alcohol. This methodology is particularly useful for synthesizing a variety of 4-alkoxyquinazolines.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The existing amino and methoxy (B1213986) groups are both electron-donating and therefore activating, directing incoming electrophiles primarily to the ortho and para positions relative to themselves. masterorganicchemistry.comlibretexts.orgyoutube.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogenating agent with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. youtube.com

Halogenation Studies

The direct halogenation of this compound is not extensively documented in the literature. However, the transformation of the 4-hydroxyl group of the quinazolinone core into a halogen is a well-established and crucial reaction for the further functionalization of this scaffold. The 4-oxo group of 4(3H)-quinazolinones can be converted to a 4-chloro substituent by treatment with various chlorinating agents.

One of the most common methods for this transformation is the use of phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. nih.gov Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be employed. nih.gov Other reagent systems, including triphenylphosphine in combination with N-chlorosuccinimide or trichloroisocyanuric acid, have also been utilized to achieve this chlorination. nih.gov For instance, the reaction of a 4(3H)-quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been reported to yield the corresponding 4-chloroquinazoline (B184009) in high yield. nih.gov

This halogenation at the 4-position is a critical step as it activates the quinazoline ring for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents.

Table 1: Reagents for Halogenation of the Quinazolinone Core

| Reagent(s) | Product | Reference |

| Phosphoryl chloride (POCl₃) | 4-Chloroquinazoline derivative | nih.gov |

| Thionyl chloride (SOCl₂)/DMF (cat.) | 4-Chloroquinazoline derivative | nih.gov |

| Triphenylphosphine/N-chlorosuccinimide | 4-Chloroquinazoline derivative | nih.gov |

| Triphenylphosphine/Trichloroisocyanuric acid | 4-Chloroquinazoline derivative | nih.gov |

Nitration and Sulfonation Reactions

Nitration:

Electrophilic substitution on the quinazoline ring itself is generally difficult due to the deactivating effect of the nitrogen atoms. nih.gov However, the benzene portion of the molecule can undergo electrophilic substitution, and the position of substitution is directed by the existing substituents. For the parent quinazoline molecule, nitration is the only known electrophilic substitution reaction, yielding 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov The predicted order of reactivity for electrophilic attack on the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2. nih.gov

In the case of this compound, the powerful activating and ortho-, para-directing effects of the amino and methoxy groups would be expected to facilitate nitration on the benzene ring. Specifically, the positions ortho and para to these activating groups would be the most likely sites of nitration. The nitration of a structurally similar compound, 2-aminoanisole, with a mixture of nitric and sulfuric acids in 70-80% sulfuric acid at low temperatures (0-5 °C) has been shown to produce 4-nitro-2-aminoanisole. google.com This suggests that nitration of this compound would likely occur at the 5 or 7 positions of the quinazoline ring.

Furthermore, studies on the nitration of 3-amino-2-methylquinazolin-4(3H)-one have successfully yielded the 6-nitro and 7-nitro derivatives, demonstrating the feasibility of nitration on the benzene ring of the quinazolinone system. mdpi.com

Sulfonation:

Specific studies on the sulfonation of this compound are scarce. However, the synthesis of sulfonated quinazolines has been achieved through methods like photoredox-catalyzed processes, indicating that sulfonation of the quinazoline scaffold is possible. mdpi.com Given the activating nature of the amino and methoxy groups, sulfonation would be expected to occur on the benzene ring, likely at the positions ortho or para to these groups.

Nucleophilic Aromatic Substitution on the Quinazoline Core (if applicable to derivatives)

Nucleophilic aromatic substitution (SNAr) is a highly significant reaction for the derivatization of the quinazoline core, particularly when a halogen atom is present at the C4 position. The 4-chloro derivative of this compound, synthesized as described in the halogenation section, would be a key intermediate for such transformations.

The C4 position of the quinazoline ring is more susceptible to nucleophilic attack than the C2 position. This regioselectivity is well-documented for 2,4-dichloroquinazolines, where nucleophilic substitution occurs preferentially at the C4 position. mdpi.com This enhanced reactivity at C4 is attributed to the electronic effects of the adjacent nitrogen atom. mdpi.com

A wide range of nucleophiles, including anilines, benzylamines, and aliphatic amines, have been successfully employed in SNAr reactions with 4-chloroquinazolines to generate a diverse library of 4-aminoquinazoline derivatives. mdpi.com These reactions are typically carried out under various conditions, including different solvents, temperatures, and reaction times, and consistently show high regioselectivity for the 4-position. mdpi.com

For instance, the reaction of a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with a suitable aniline (B41778) derivative in isopropanol (B130326) has been used to synthesize 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. This highlights the applicability of this methodology to methoxy-substituted quinazolines.

Table 2: Examples of Nucleophilic Aromatic Substitution on 4-Chloroquinazoline Derivatives

| Nucleophile | Product | Reference |

| Anilines | 4-Anilinoquinazoline (B1210976) derivatives | mdpi.com |

| Benzylamines | 4-(Benzylamino)quinazoline derivatives | mdpi.com |

| Primary/Secondary Aliphatic Amines | 4-(Alkylamino)quinazoline derivatives | mdpi.com |

Oxidation and Reduction Chemistry of the Quinazolinone System

The quinazolinone ring system is generally stable towards oxidation. nih.gov However, the substituents on the ring can undergo redox reactions.

Oxidation:

While the core quinazolinone structure is relatively resistant to oxidation, the synthesis of quinazolin-4(3H)-ones can be achieved through oxidative cyclization reactions. For example, the reaction of 2-aminobenzamides with various substrates under oxidative conditions can lead to the formation of the quinazolinone ring. mdpi.comorganic-chemistry.org

Reduction:

The reduction of the quinazolinone system can proceed in different ways depending on the reagents and conditions employed.

Reduction of the Benzene Ring: The benzene portion of the 4(3H)-quinazolinone ring can be reduced using reagents like platinum oxide. This reaction typically leads to the formation of octahydro-4(1H)-quinazolinone derivatives. nih.gov

Reduction of Nitro Groups: A nitro group, which can be introduced onto the benzene ring via nitration, can be readily reduced to an amino group. This transformation is commonly achieved using reducing agents such as tin (Sn) or iron (Fe) in the presence of an acid catalyst, followed by neutralization. youtube.comyoutube.com This two-step process allows for the conversion of a nitrated derivative of this compound into a di-amino substituted quinazolinone.

Reductive N-heterocyclization: In some synthetic routes, the formation of the quinazolinone ring itself involves a reductive cyclization step. For instance, N-(2-nitrobenzoyl)amides can be converted to 4(3H)-quinazolinone derivatives through a transition-metal complex-catalyzed reductive N-heterocyclization. acs.org

Table 3: Reduction Reactions of Quinazolinone Derivatives

| Reaction | Reagent(s) | Product | Reference |

| Reduction of Benzene Ring | Platinum oxide | Octahydro-4(1H)-quinazolinone derivative | nih.gov |

| Reduction of Nitro Group | Sn/HCl, then base | Amino-substituted quinazolinone | youtube.comyoutube.com |

| Reductive N-heterocyclization | Transition-metal complex | 4(3H)-Quinazolinone derivative | acs.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 6 Methoxyquinazolin 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules like 2-Amino-6-methoxyquinazolin-4-ol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a full picture of the molecular skeleton and spatial arrangement can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For a typical this compound structure, distinct signals are expected for the aromatic protons on the quinazoline (B50416) ring, the methoxy (B1213986) group protons, and the amine and amide protons. The aromatic protons typically appear as doublets or singlets in the range of δ 7.0-8.5 ppm, with their coupling constants revealing their substitution pattern. The methoxy group protons characteristically present as a sharp singlet around δ 3.8-4.0 ppm. The amine (NH₂) and amide (NH) protons are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals include the carbonyl carbon (C4) of the quinazolinone ring, which is typically found downfield around δ 160-165 ppm. Aromatic carbons resonate in the δ 110-150 ppm region, with the carbon attached to the methoxy group (C6) and the carbon bearing the amino group (C2) showing characteristic shifts. The methoxy carbon itself appears as a distinct signal around δ 55-60 ppm. researchgate.net Unusual chemical shifts for methoxy groups can sometimes be observed due to through-space interactions and their orientation relative to the aromatic ring. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule, such as the connectivity of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C), enabling the direct assignment of a proton's signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). It is instrumental in piecing together the molecular framework, for instance, by connecting the methoxy protons to the C6 carbon or the aromatic protons to quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. For example, it can show the spatial relationship between the methoxy group protons and adjacent aromatic protons.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinazolinone Analogs This table provides example chemical shifts (δ) in ppm for analogs of this compound, as specific data for the parent compound is not publicly available. Data is referenced from similar structures reported in the literature. nih.govnih.gov

| Position/Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| H-5 | 7.50 - 7.80 (d) | 115 - 128 |

| H-7 | 7.10 - 7.40 (dd) | 110 - 125 |

| H-8 | 7.90 - 8.30 (d) | 125 - 135 |

| NH₂ (at C2) | 5.0 - 7.0 (br s) | - |

| NH (at N3) | 10.0 - 12.5 (br s) | - |

| OCH₃ (at C6) | 3.80 - 4.00 (s) | 55.5 - 56.5 |

| C2 | - | 150 - 155 |

| C4 | - | 162 - 165 |

| C4a | - | 120 - 122 |

| C6 | - | 155 - 160 |

| C8a | - | 148 - 150 |

Note: d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet. Chemical shifts are dependent on solvent and specific substitution patterns.

The quinazolinone scaffold can exhibit interesting dynamic behaviors, most notably tautomerism. The 4-oxo form (lactam) is generally in equilibrium with its 4-hydroxy (lactim) tautomer. While the lactam form typically predominates in the solid state and in most solvents, the position of this equilibrium can be influenced by factors such as solvent polarity and pH.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these types of rapid exchange processes. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging species. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each tautomer might be observed. As the temperature is raised, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures.

Analysis of the line shapes at different temperatures allows for the calculation of the kinetic and thermodynamic parameters of the exchange process, such as the rate constant (k), activation energy (Ea), and changes in enthalpy (ΔH‡) and entropy (ΔS‡). Such studies provide critical information on the conformational flexibility and tautomeric preferences of this compound and its analogs, which can be vital for understanding their chemical reactivity and biological interactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₉H₉N₃O₂), the calculated exact mass of the neutral molecule is 191.0695. In HRMS analysis, the molecule is typically ionized to form a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The instrument then measures the m/z of this ion with high precision. By comparing the measured exact mass to the theoretical masses of all possible elemental formulas, the molecular formula of the compound can be confirmed with a high degree of confidence, usually with an error of less than 5 ppm. This technique is indispensable for confirming the identity of a newly synthesized compound and differentiating it from other molecules with the same nominal mass.

Table 2: HRMS Data for Representative Quinazolinone Analogs This table illustrates the principle of exact mass determination for analogs. nih.gov

| Compound/Formula | Ion | Calculated m/z | Found m/z |

| C₁₂H₁₅N₂O₂ | [M+H]⁺ | 219.1128 | 219.1130 |

| C₁₅H₁₀F₃N₂O | [M+H]⁺ | 291.0740 | 291.0739 |

| C₁₄H₁₀BrN₂O | [M+H]⁺ | 300.9971 | 300.9972 |

Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process not only ionizes the molecule to form a molecular ion (M⁺·) but also imparts significant internal energy, causing it to fragment in a reproducible and characteristic manner. Analyzing these fragmentation patterns provides valuable structural information that complements NMR data.

For quinazolinone derivatives, the fragmentation is guided by the stable heterocyclic core and the nature of its substituents. Common fragmentation pathways include:

Loss of small, stable molecules: Retro-Diels-Alder (RDA) type reactions are common in heterocyclic systems, which can lead to the cleavage of the pyrimidinone ring.

Alpha-cleavage: Bonds adjacent to the carbonyl group or the aromatic ring can cleave. For example, cleavage of the methoxy group can occur via the loss of a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO).

Cleavage driven by substituents: The amino group can influence the fragmentation pathways. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and deduce the positions of the substituents on the quinazoline ring. libretexts.orgnih.govmiamioh.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups within a molecule. For this compound, the IR spectrum would exhibit several characteristic absorption bands. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3450 - 3300 (typically two bands for -NH₂) |

| Amide (N-H) | Stretching | 3300 - 3100 (broad) |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Carbonyl (C=O) | Stretching | 1680 - 1640 (strong) |

| Aromatic Ring (C=C) | Stretching | 1620 - 1450 |

| Amine/Amide (N-H) | Bending | 1640 - 1550 |

| Methoxy (C-O) | Asymmetric Stretching | 1275 - 1200 |

| Methoxy (C-O) | Symmetric Stretching | 1075 - 1020 |

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise depiction of the molecule's three-dimensional architecture in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined with high precision.

For this compound, a crystallographic study would provide:

Unambiguous confirmation of the molecular structure: It would definitively establish the connectivity and the predominant tautomeric form in the solid state (expected to be the 4-oxo form).

Precise bond lengths and angles: This data provides insight into the electronic nature of the bonds, such as the degree of delocalization in the aromatic system.

Table 4: Representative Crystallographic Data for a Quinazolinone Analog This table shows example data that would be obtained from an X-ray crystal structure analysis of a related compound, such as 6-aminoquinazolin-4(3H)-one. nih.gov

| Parameter | Description | Typical Value/Observation |

| Crystal System | The geometry of the unit cell | Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry elements of the crystal | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell |

| Hydrogen Bonding | Key intermolecular interactions | N-H···O hydrogen bonds forming dimers [R²₂(8) motif] |

| π-π Stacking | Interactions between aromatic rings | Centroid-to-centroid distance of ~3.5 - 4.0 Å |

| Tautomeric Form | Confirmed solid-state structure | Lactam (4-oxo) form |

The combination of these advanced spectroscopic and structural techniques provides a complete and unambiguous characterization of this compound, from its basic chemical formula and connectivity to its detailed three-dimensional arrangement and dynamic behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For quinazolinone derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands arising from π→π* and n→π* electronic transitions. researchgate.net

The core quinazolinone scaffold, a fused heterocyclic system, possesses both π-bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. The π→π* transitions, which are generally of high intensity, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to an antibonding π* orbital. These transitions are typically of lower intensity compared to π→π* transitions. researchgate.netnih.gov

The UV-Vis absorption spectra of quinazoline derivatives in a solvent like acetonitrile (B52724) generally exhibit two main absorption bands. researchgate.net A band at shorter wavelengths, typically in the range of 240–300 nm, is assigned to the π→π* transition of the aromatic system. researchgate.net A second band at longer wavelengths, usually between 310–425 nm, is attributed to the n→π* transition. researchgate.net

The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the quinazolinone ring. For this compound, the amino (-NH2) and methoxy (-OCH3) groups are expected to act as auxochromes, influencing the electronic transitions. These electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) of the π→π* and n→π* absorption bands due to the extension of the conjugated system and stabilization of the excited state.

Table 1: Representative UV-Vis Absorption Data for Analogous Quinazolinone Derivatives in Acetonitrile

| Compound Class | λmax 1 (nm) (π→π* transition) | λmax 2 (nm) (n→π* transition) | Reference |

|---|---|---|---|

| Substituted Quinazolines | 240–300 | 310–425 | researchgate.net |

| 2,3-Disubstituted-4-quinazolinones | Not specified | Not specified | mdpi.com |

This table is illustrative and based on general ranges reported for quinazolinone derivatives. Actual values for this compound would require experimental verification.

The stability of quinazoline derivatives in solution can also be monitored using UV-Vis spectroscopy. Time-dependent studies can reveal any degradation of the compound, which would be indicated by changes in the absorption spectrum, such as a decrease in absorbance or the appearance of new bands. nih.gov

Computational and Theoretical Chemistry Investigations of 2 Amino 6 Methoxyquinazolin 4 Ol

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Amino-6-methoxyquinazolin-4-ol. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-311G(d,p) basis set, are commonly used for their balance of accuracy and computational efficiency in studying quinazoline (B50416) derivatives. epstem.netresearchgate.netnih.gov These calculations provide a detailed picture of the molecule's geometry, electronic structure, and vibrational modes.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy on the potential energy surface. For this compound, this involves finding the most stable tautomeric form, likely the keto-amino form, which is common for similar quinazolinone structures. Conformational analysis would further explore the rotational possibilities of the methoxy (B1213986) group to identify the global minimum energy conformation. The optimized structure is confirmed as a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. ijera.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar structures, as direct experimental data for this specific compound is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C4=O | ~1.23 Å |

| C2-N(amino) | ~1.36 Å | |

| C6-O(methoxy) | ~1.37 Å | |

| O-C(methyl) | ~1.43 Å | |

| **Bond Angle (°) ** | N1-C2-N3 | ~123° |

| C5-C6-C7 | ~120° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is biologically active. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinazoline ring system, while the LUMO would likely be distributed over the pyrimidinone ring, particularly the carbonyl group.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MESP) maps visualize the charge distribution across a molecule, providing a guide to its reactive sites. researchgate.netnih.gov These maps are color-coded to show different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.govwolfram.com In the MESP map of this compound, negative potential (red/yellow) would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the quinazoline ring. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amino group, highlighting their role as hydrogen bond donors.

Theoretical vibrational analysis calculates the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. ijera.com By comparing the calculated wavenumbers with experimental data (when available), the accuracy of the optimized geometry can be validated. This analysis also helps in the definitive assignment of vibrational bands to specific functional groups. For this compound, key vibrational modes would include N-H stretching of the amino group, C=O stretching of the carbonyl group, C-O stretching of the methoxy group, and various C-N and C-C stretching modes within the heterocyclic ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1650 - 1690 |

| Quinazoline Ring | C=N/C=C Stretching | 1500 - 1620 |

| Methoxy (-OCH₃) | C-O-C Asymmetric Stretching | 1230 - 1270 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. This method is instrumental in drug discovery for evaluating the binding affinity and orientation of potential inhibitors. Quinazoline derivatives are frequently investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer. nih.gov

A molecular docking study of this compound against a target like the ATP-binding site of EGFR would predict its binding energy (a lower value indicates stronger binding) and the specific interactions driving the binding. Key interactions would likely involve hydrogen bonds between the amino group, the carbonyl oxygen, and the quinazoline nitrogens with amino acid residues in the kinase hinge region (e.g., Met793 in EGFR). The methoxy group could form additional hydrophobic interactions within the binding pocket. These studies help rationalize the compound's potential biological activity and guide the design of more potent analogues.

Table 4: Illustrative Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| EGFR Kinase Domain | -8.5 | Met793, Leu718, Cys797 | Hydrogen Bonding, Hydrophobic |

| VEGFR-2 Kinase Domain | -8.2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding, Electrostatic |

Elucidation of Binding Modes and Interaction Energies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is fundamental in understanding the binding modes of potential drug candidates. For the broader class of quinazoline derivatives, docking studies have revealed common interaction patterns. For instance, in a study on 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol, a related compound, crystallographic data showed the formation of hydrogen bonds, with the quinazoline ring system being nearly planar. nih.gov These hydrogen bonds, along with other non-covalent interactions like hydrophobic contacts, are critical for the stable binding of these ligands to their protein targets.

Prediction of Molecular Recognition and Specificity

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. Computational methods can predict how a molecule like this compound might be recognized by a specific biological target. The specificity of this recognition is determined by the three-dimensional shape and chemical properties of both the ligand and the binding site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide a powerful tool to study the time-dependent behavior of molecular systems. These simulations can offer insights into the conformational changes, stability, and interactions of a molecule like this compound in a biological environment.

Conformational Stability in Solvated Environments

MD simulations can be used to assess the conformational stability of a molecule in a solvent, typically water, to mimic physiological conditions. These simulations track the positions and velocities of atoms over time, providing a dynamic picture of the molecule's behavior. For quinazoline derivatives, such studies would reveal the preferred conformations of the molecule in solution and the flexibility of its different parts. The planarity of the quinazoline ring system, as observed in related crystal structures, is a key feature that would be investigated in these simulations. nih.gov

Protein-Ligand Complex Dynamics

When a ligand binds to a protein, the resulting complex is not static. MD simulations are crucial for studying the dynamic behavior of protein-ligand complexes. These simulations can reveal how the ligand affects the protein's structure and dynamics, and vice versa. For a compound like this compound, MD simulations would help in understanding the stability of its interactions with a target protein over time, the role of water molecules in the binding site, and the conformational changes that might occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D and 3D-QSAR for Correlating Structural Features with In Vitro Activities

QSAR models can be developed in two or three dimensions. 2D-QSAR models use simpler descriptors based on the 2D structure of the molecules, while 3D-QSAR models consider the 3D conformation of the molecules and their interaction fields.

Several studies have reported the development of 2D and 3D-QSAR models for various series of quinazoline derivatives to correlate their structural features with their in vitro activities against different biological targets. These models help in identifying the key structural requirements for high activity. For instance, the presence of specific substituents at different positions of the quinazoline ring can be correlated with an increase or decrease in biological potency. These models serve as valuable tools for the rational design of new, more potent quinazoline-based compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential three-dimensional chemical features that a molecule must possess to elicit a specific biological response. A pharmacophore model for this compound would be constructed by identifying its key molecular interaction features. These features serve as a 3D query to rapidly screen large virtual libraries of chemical compounds to find other molecules that share the same essential features and are therefore likely to bind to the same biological target.

A hypothetical pharmacophore model for this compound would likely include the features detailed in the table below.

Table 1: Potential Pharmacophoric Features of this compound This table is illustrative and represents a hypothetical pharmacophore model based on the compound's structure.

| Feature Type | Location on Molecule | Potential Role in Binding |

| Hydrogen Bond Donor | 2-Amino group (-NH₂) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor's active site. |

| Hydrogen Bond Donor | N3-H of quinazolinone ring | Interaction with electronegative atoms in a receptor's active site. |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) at C4 | Interaction with hydrogen bond donors (e.g., -NH, -OH groups) in a receptor. |

| Hydrogen Bond Acceptor | N1 of quinazolinone ring | Interaction with hydrogen bond donors in a receptor. |

| Hydrogen Bond Acceptor | 2-Amino group (-NH₂) | Can also act as an acceptor depending on the environment. |

| Hydrogen Bond Acceptor | 6-Methoxy group (-OCH₃) | The oxygen atom can accept a hydrogen bond. |

| Aromatic Ring | Fused benzene (B151609) ring | Can form π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

Once developed, this pharmacophore model would be used for virtual screening. This process involves computationally filtering databases containing millions of compounds (such as ZINC or ASINEX) to select a smaller, more manageable subset of molecules that fit the 3D query. wikipedia.orgnih.gov The hits from this initial screening would then be subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for laboratory synthesis and biological testing. This approach has been successfully used to identify novel inhibitors for various targets, including acetylcholinesterase and kinases, using the quinazoline scaffold. wikipedia.orgnih.gov

Predictive ADME/Tox Computational Studies (Computational aspects only)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with toxicity (Tox) risks, is a critical step in early-stage drug discovery. These computational models assess a compound's potential to become a viable drug by predicting its pharmacokinetic and safety profiles before significant resources are invested in its synthesis and testing. For this compound, various computational tools and web servers (e.g., SwissADME, pkCSM) could be used to generate these predictions.

The primary goal is to evaluate "drug-likeness," often guided by frameworks like Lipinski's Rule of Five, and to flag potential liabilities such as poor absorption, metabolic instability, or toxicity. Studies on various quinazolinone analogs frequently report these in silico analyses to justify the selection of compounds for further development.

The predicted ADME properties for a molecule with the structure of this compound would be expected to fall within ranges acceptable for orally administered drugs.

Table 2: Illustrative Predicted Physicochemical and ADME Properties for this compound Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

| Property | Predicted Value | Significance |

| Molecular Weight | ~191.18 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ). |

| LogP (Lipophilicity) | ~1.0 - 1.5 | Indicates balanced solubility, suitable for oral absorption. |

| Topological Polar Surface Area (TPSA) | ~88 Ų | Suggests good potential for oral absorption and cell permeability. |

| Hydrogen Bond Donors | 3 | Meets Lipinski's criteria (≤5). |

| Hydrogen Bond Acceptors | 4 | Meets Lipinski's criteria (≤10). |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Likely does not cross into the central nervous system, which can be desirable to avoid CNS side effects. |

| CYP450 Inhibition | Potential inhibitor of CYP1A2, CYP2D6 | May interfere with the metabolism of other drugs; requires experimental validation. |

| Water Solubility (LogS) | Moderately Soluble | Suggests adequate solubility for formulation and absorption. |

In addition to ADME properties, computational models are employed to predict potential toxicity liabilities. These predictions are based on structural alerts, which are chemical substructures known to be associated with toxicity.

Table 3: Illustrative Predicted Toxicity Profile for this compound Disclaimer: The following data are hypothetical and for illustrative purposes only. These are computational flags and not a confirmation of toxicity.

| Toxicity Endpoint | Prediction | Implication |

| Ames Mutagenicity | Non-mutagen | Low likelihood of causing DNA mutations. |

| Carcinogenicity | Non-carcinogen | Low likelihood of causing cancer based on structural analysis. |

| Hepatotoxicity (Liver Injury) | Potential structural alert | The quinazoline core can sometimes be associated with liver toxicity, warranting experimental follow-up. |

| hERG I Inhibition (Cardiac Risk) | Non-inhibitor | Low risk of causing drug-induced cardiac arrhythmia. |

| Skin Sensitization | Non-sensitizer | Low likelihood of causing an allergic skin reaction. |

These predictive studies are invaluable for guiding the design of new analogs. For example, if a compound like this compound were flagged for potential hepatotoxicity, medicinal chemists could design derivatives that modify the problematic part of the scaffold while retaining the desired pharmacophoric features, thereby engineering a safer molecule.

Structure Activity Relationship Sar Studies of 2 Amino 6 Methoxyquinazolin 4 Ol Derivatives Non Clinical Focus

Impact of Substituents at the C-2 Position on Molecular Activity

The C-2 position of the quinazoline (B50416) scaffold offers a prime site for chemical modification, and the nature of the substituent at this position can dramatically influence the compound's activity. An electron-releasing substituent at the C-2 position of the quinazolin-4-one scaffold has been noted as a general requirement for activity. nih.govnih.gov

Alkyl, Aryl, and Heteroaryl Substitutions

The introduction of various alkyl, aryl, and heteroaryl groups at the C-2 position has been a key strategy in modulating the activity of quinazoline derivatives. The presence of a phenyl ring at the C-2 position can be vital for establishing hydrogen bonds with biological targets, thereby enhancing the binding and interaction processes. nih.gov The combination of a methyl group at the C-2 position with an amino group at the C-8 position has been shown to be particularly effective, yielding potent derivatives. For instance, the compound 8-amino-2-methylquinazolin-4(3H)-one demonstrated an IC50 value of 0.4 μM in a PARP-1 inhibition assay. nih.gov

Furthermore, the nature of heteroaryl groups at C-2 has a significant impact. Studies have revealed that compounds featuring a thiazole (B1198619) group at the 2-position exhibit greater activity compared to those with nicotinic or nitrobenzoic acid substituents. nih.govnih.gov The orientation of these substituents is also critical; it has been demonstrated that meta and para pyridyl rings at the C-2 position result in promising activity. nih.govnih.gov

Introduction of Thioamide Linkers

Incorporating a thioamide or a related thioalkyl fragment at the C-2 position is another effective strategy to enhance molecular activity. nih.govnih.gov A series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C-2 position were synthesized and evaluated for their antiproliferative activities. nih.gov One of the most potent compounds in this series, (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 4-methoxybenzylcarbamodithioate, exhibited an IC50 value of 5.53 μM against the HT29 cell line. nih.gov These findings underscore the potential of thio-based linkers at the C-2 position to confer significant biological activity.

| Compound | C-2 Substituent | C-8 Substituent | Activity (IC50) | Target/Assay |

| 8-amino-2-methylquinazolin-4(3H)-one | Methyl | Amino | 0.4 μM | PARP-1 Inhibition |

| (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 4-methoxybenzylcarbamodithioate | -(CH2)S-C(=S)NH-CH2-(p-OCH3-Ph) | H | 5.53 μM | HT29 cell proliferation |

Role of the C-4 Substituent and Its Derivatization

Amine, Anilino, and Substituted Anilino Moieties

The introduction of an amino group, particularly a substituted anilino moiety, at the C-4 position is a well-established strategy for generating potent quinazoline-based inhibitors. A quinazoline core substituted with an aminophenyl group at the C-4 position is considered essential for certain activities, such as tubulin polymerization inhibition. nih.gov

Systematic SAR studies on 4-anilino-6-aminoquinazoline derivatives have provided detailed insights into the effects of substituents on the anilino ring. For instance, in a series of compounds designed as potential MERS-CoV inhibitors, the nature and position of the substituent on the 4-anilino moiety significantly modulated antiviral activity. While a 4-bromo substituent on the aniline (B41778) ring maintained potency, groups like 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl led to a reduction in activity. Interestingly, a 4-trifluoromethyl group was found to slightly enhance the potency. nih.gov

| Compound ID (Reference) | C-4 Anilino Substituent | C-6 Substituent | Anti-MERS-CoV Activity (IC50, μM) |

| 1 | 3-chloro-4-fluoro | 3-methoxybenzylamino | 3.8 |

| 6 | 4-bromo | 3-methoxybenzylamino | Maintained Potency |

| 7 | 4-fluoro | 3-methoxybenzylamino | Reduced Potency |

| 8 | 3-chloro | 3-methoxybenzylamino | Reduced Potency |

| 11 | 4-trifluoromethyl | 3-methoxybenzylamino | Slightly Improved Potency |

| 20 | 3-chloro-4-fluoro | 3-cyanobenzylamino | 0.157 |

Conformational Flexibility and Steric Effects

The conformational orientation and steric bulk of the C-4 substituent are crucial determinants of molecular activity. The preference for both meta and para substituents on the aniline ring at the 4-position for certain biological activities suggests that these positions allow for an optimal orientation of the substituent within the target's binding pocket without introducing significant steric hindrance. nih.govnih.gov The three-dimensional arrangement of the anilino group relative to the quinazoline core can influence key interactions with amino acid residues of the target protein. While detailed crystallographic studies are often required to fully elucidate these effects, SAR data consistently point to the importance of a sterically and electronically favorable substituent pattern on the C-4 anilino ring for achieving high potency.

Influence of Functional Groups on the Benzene (B151609) Ring (C-5, C-6, C-7, C-8)

Substitutions on the fused benzene ring of the quinazoline nucleus provide another avenue for fine-tuning the pharmacological profile of the derivatives. The electronic and steric properties of functional groups at positions C-5, C-6, C-7, and C-8 can significantly impact activity and selectivity.

Furthermore, substitutions at the C-8 position have been identified as particularly favorable for improving the inhibitory activity of certain quinazolin-4(3H)-ones. The introduction of an amino group at the C-8 position resulted in a compound with an IC50 value of 0.76 μM for PARP-1 inhibition. nih.gov This demonstrates that even small, polar groups at this position can lead to a substantial increase in potency.

| Compound ID (Reference) | C-2 Substituent | C-6 Substituent | C-8 Substituent | Activity (IC50) | Target/Assay |

| 20 | H | 3-cyanobenzylamino | H | 0.157 μM | Anti-MERS-CoV |

| 22 | H | H | Amino | 0.76 μM | PARP-1 Inhibition |

| 31 | Methyl | H | Amino | 0.4 μM | PARP-1 Inhibition |

Electron-Donating and Electron-Withdrawing Effects of Methoxy (B1213986) and Other Groups

The electronic nature of substituents on the quinazolinone core is a primary determinant of its reactivity. The methoxy group (-OCH₃) at the C-6 position of the parent compound, 2-Amino-6-methoxyquinazolin-4-ol, is an electron-donating group. It increases electron density in the fused benzene ring, which can, in turn, influence the reactivity of the entire heterocyclic system.

In contrast, electron-withdrawing groups (EWGs) have the opposite effect. For instance, the carbonyl group within the quinazolinone ring itself acts as an EWG, which can increase the acidity of the N-H protons. researchgate.net Studies on various quinazolinone derivatives have shown that the introduction of EWGs, such as trifluoroethyl groups, can modulate reactivity, though sometimes resulting in slightly lower reaction yields in certain synthetic pathways compared to analogues with electron-donating or neutral substituents. acs.org Research on quinazoline 3-oxides indicated that π-electron delocalizing groups on the fused benzo ring enhanced free radical scavenging effects. nih.gov

The interplay between electron-donating and electron-withdrawing groups can be summarized as follows:

Electron-Donating Groups (EDGs) like methoxy or amino groups generally increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic substitution (though nitration is the only known electrophilic substitution for the core quinazoline ring). nih.gov

Electron-Withdrawing Groups (EWGs) like nitro, cyano, or haloalkyl groups decrease the electron density, which can affect bond strengths, acidity, and susceptibility to nucleophilic attack. acs.orgnsf.gov

Impact of Halogen Substituents on Reactivity and Molecular Interactions

Halogens are unique substituents due to their dual nature: they are electron-withdrawing through the inductive effect but can be electron-donating through resonance. Their impact on reactivity and molecular interactions is significant.

Studies on halogenated quinazolinones have established them as crucial intermediates for synthesizing more complex derivatives due to the ease with which halogen atoms can be displaced in cross-coupling reactions. mdpi.com The reactivity of the halogen depends on its nature and position. For instance, the C-4 position is highly activated due to the adjacent nitrogen atom, making a C-4 chloro substituent more reactive than a bromo substituent at other positions. mdpi.com

In terms of non-covalent interactions, halogen substitution can profoundly affect how these molecules interact with other entities. Research on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives showed that adding halogen atoms to the phenyl ring increased hydrophobic interactions and enhanced binding affinity to human serum albumin (HSA). mdpi.comnih.gov The binding affinity was observed to increase progressively with the increasing atomic number of the halogen (I > Br > Cl > F). nih.gov

Quantum calculations on other halogenated aromatic systems have provided a deeper understanding of these effects. nsf.gov Electron-withdrawing substituents are known to amplify the strength of halogen bonds. nsf.gov The strengthening effect is most pronounced when the substituent is in the ortho position relative to the halogen, diminishing as it moves to the meta and then para positions. nsf.gov This effect is not only observed in interaction energies but also reflected in bond lengths and other wavefunction properties. nsf.gov

Table 1: Effect of Halogen Substitution on Quinazolinone Derivative Properties

| Feature | Observation | Source(s) |

|---|---|---|

| Reactivity | Halogenated quinazolinones are key intermediates in cross-coupling reactions for creating C-C and C-heteroatom bonds. | mdpi.com |

| Reactivity Hierarchy | The C-4 position is highly activated by the adjacent nitrogen, making C-4 halogens particularly reactive. | mdpi.com |

| Molecular Interactions | Halogen substitution on an attached phenyl ring can increase binding affinity to proteins like HSA through enhanced hydrophobic interactions. | mdpi.comnih.gov |

| Halogen Bond Strength | Electron-withdrawing groups near a halogen atom can amplify its ability to form a halogen bond. The effect diminishes with distance (ortho > meta > para). | nsf.gov |

| Binding Affinity Trend | Binding affinity was found to increase with the atomic number of the halogen substituent. | nih.gov |

Effects of N-Substitution on the Quinazolinone Ring (e.g., N-3)

Modification at the nitrogen atoms of the quinazolinone ring, particularly at the N-3 position, is a common strategy for creating diverse chemical libraries. Such substitutions can dramatically alter the molecule's steric and electronic profile.

Introduction of Heterocyclic Moieties

Attaching various heterocyclic rings to the N-3 position of the quinazolinone core is a widely explored synthetic route to generate novel compounds. researchgate.netdoaj.org This is often achieved by first creating a reactive linker at the N-3 position, such as an acetate (B1210297) group, which can then be converted into a hydrazide. researchgate.netdoaj.org This hydrazide serves as a versatile intermediate for building a variety of five-membered heterocyclic rings like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,3,4-triazoles. researchgate.netdoaj.org

The synthetic pathway often involves the following steps:

Alkylation at the N-3 position with a reagent like ethyl chloroacetate (B1199739) to form an ester derivative. researchgate.net

Reaction with hydrazine (B178648) hydrate (B1144303) to convert the ester into a carbohydrazide (B1668358) (hydrazide). researchgate.netdoaj.org

Cyclization of the hydrazide with various reagents to form the target heterocycle. For example:

Using phosphorus oxychloride after reaction with acyl chlorides or formic acid to yield 1,3,4-oxadiazoles. researchgate.net

Reacting with isothiocyanates followed by cyclization to produce 1,3,4-triazole-2-thioles or 2-amino-1,3,4-thiadiazoles, depending on the cyclization conditions (basic or acidic). researchgate.netdoaj.org

These modifications are significant as they merge the structural features of the quinazolinone scaffold with those of other heterocyclic systems, creating hybrid molecules with potentially unique chemical and interaction profiles.

Correlation of Molecular Properties with Reactivity and Interaction Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to correlate the intrinsic molecular properties of quinazolinone derivatives with their observed reactivity. researchgate.netresearchgate.net Properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO) are key to understanding interaction profiles.

Polarizability : This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is related to the molecule's "softness" and influences its ability to engage in van der Waals and other non-covalent interactions. researchgate.net

Orbital Energies (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap suggests higher reactivity. asianpubs.org These calculations can reveal how different substituents alter the electronic distribution and, consequently, the reactivity of the molecule. researchgate.netasianpubs.org

Molecular electrostatic potential (MEP) maps are another valuable computational tool. They visualize the electron density distribution, highlighting electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack) regions of a molecule, thereby predicting sites of interaction. researchgate.netresearchgate.net

Table 2: Calculated Molecular Properties of Quinazolinone Isomers

| Property | 2-Quinazolinone | 4-Quinazolinone | Significance | Source(s) |

|---|---|---|---|---|

| Dipole Moment (Debye) | 6.4687 | 1.4611 | Indicates stronger intermolecular interactions for the 2-quinazolinone isomer. | researchgate.net |

| Mean Polarizability (a.u.) | 110.202 | 107.663 | Relates to the deformability of the electron cloud and non-covalent interactions. | researchgate.net |

| HOMO-LUMO Gap | Varies with structure | Varies with structure | A smaller gap suggests higher reactivity and charge transfer possibilities within the molecule. | asianpubs.org |

Calculations performed at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Investigation of Molecular and Cellular Interactions of 2 Amino 6 Methoxyquinazolin 4 Ol and Analogs in Vitro/in Silico

Modulation of Specific Enzymes and Receptors in Model Systems

The quinazoline (B50416) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse biological activities. Analogs of 2-amino-6-methoxyquinazolin-4-ol have been investigated for their interactions with various cellular targets, including protein kinases, pattern recognition receptors, and nucleic acid secondary structures. These studies, conducted through in vitro and in silico models, provide insights into the molecular mechanisms underlying the bioactivity of this class of compounds.

Kinase Inhibition Studies in Cellular Assays (e.g., EGFR, HER2, MMP-13)

The quinazoline core is a well-established pharmacophore for kinase inhibition, particularly targeting the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov These kinases are crucial in cell signaling pathways that regulate growth, proliferation, and differentiation, and their dysregulation is implicated in various cancers. nih.gov Consequently, numerous quinazoline derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov

Research has primarily focused on 4-anilinoquinazoline (B1210976) derivatives, which have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov The general structure involves the quinazoline scaffold acting as a hinge-binder in the ATP pocket of the kinase. Modifications at various positions of the quinazoline ring and the anilino moiety have been extensively explored to enhance potency and selectivity. nih.govnih.gov For instance, the introduction of ureido and thioureido side chains at the C-6 position has been investigated to develop inhibitors against mutant EGFR. nih.gov While a 6-methoxy group has been shown to influence the inhibitory activity of related quinoline-based kinase inhibitors, specific and detailed inhibitory data for this compound against EGFR and HER2 is not extensively detailed in the reviewed scientific literature. nih.gov

Similarly, while Matrix Metalloproteinase-13 (MMP-13), a key enzyme in collagen degradation and osteoarthritis, is a significant therapeutic target, literature specifically detailing the inhibitory activity of this compound or its close analogs against MMP-13 is scarce. nih.govnih.gov

The inhibitory potency of quinazoline analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through enzymatic assays. These assays measure the concentration of the compound required to reduce the activity of a specific kinase by 50%. Studies on 4-anilinoquinazoline derivatives have reported IC50 values in the low nanomolar range, indicating high potency against EGFR. nih.gov

The substitution pattern on the quinazoline ring and the 4-anilino group significantly impacts binding affinity. For example, certain derivatives with a (3-chloro-4-(3-fluorobenzyloxy)phenyl)amino group at the 4-position and an ethyl piperidino urea (B33335) at the 6-position have demonstrated potent inhibition of wild-type EGFR. nih.gov The following table presents representative IC50 values for some 4-anilinoquinazoline analogs, illustrating the potency of this class of compounds against EGFR.

Table 1: EGFR Kinase Inhibitory Activity of Representative 4-Anilinoquinazoline Analogs Note: This table shows data for analogs to illustrate the general potency of the quinazoline scaffold as a kinase inhibitor. Data for this compound was not specifically found in the reviewed literature.

| Compound (Analog) | Target Kinase | IC50 (nM) | Source |

| 4-Anilinoquinazoline derivative with C-6 ureido side chain | EGFR WT | <0.495 - 9.05 | nih.gov |

| Gefitinib (Reference Compound) | EGFR WT | 1.83 | nih.gov |

The mechanism of kinase inhibition by quinazoline derivatives involves competitive binding at the adenosine (B11128) triphosphate (ATP) binding site of the enzyme. nih.gov The quinazoline scaffold itself is crucial for this interaction. The N-1 atom of the quinazoline ring typically forms a key hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) portion of ATP. nih.gov

The 4-anilino substituent extends into a hydrophobic pocket within the active site, and modifications to this group can enhance binding affinity and selectivity. nih.govnih.gov The introduction of larger groups at the C-6 position, such as aryl urea moieties, can create additional interactions with amino acid residues in the active pocket, further improving binding affinity. nih.gov These interactions anchor the inhibitor firmly in the ATP-binding cleft, preventing the natural substrate ATP from binding and thereby blocking the downstream phosphorylation cascade.

Interaction with Toll-like Receptors (TLR4) Signaling Pathways

Beyond kinase inhibition, quinazoline-based molecules have been identified as modulators of the innate immune system through interactions with Toll-like Receptors (TLRs). Specifically, a series of substituted 4-aminoquinazolines were discovered to be selective activators of the human TLR4/MD-2 complex. nih.govresearchgate.netescholarship.org TLR4 is a pattern recognition receptor that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, initiating an inflammatory response. nih.govnih.gov

These small-molecule quinazoline activators were found to stimulate NF-κB signaling, leading to the production of pro-inflammatory cytokines like IL-6 and IL-8. nih.govescholarship.org The mechanism of action is dependent on the myeloid differentiation factor 2 (MD-2), a co-receptor that is non-covalently bound to TLR4 and forms the ligand-binding pocket. nih.gov Interestingly, the activity of these quinazolines was found to be independent of another accessory protein, CD14, which is often required for LPS-mediated TLR4 activation. nih.gov